Sulfobromophthalein sodium

Vue d'ensemble

Description

Sulfobromophthalein sodium, also known as bromosulfophthalein, is a synthetic dye used primarily in liver function tests. It is a high-affinity substrate for organic anion transporting polypeptides and multidrug resistance-associated protein 2. This compound is transported into hepatocytes and excreted into bile after conjugation with glutathione .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sulfobromophthalein sodium is synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction conditions typically involve:

Bromination: Phenolphthalein is treated with bromine in the presence of a solvent like acetic acid to introduce bromine atoms into the aromatic rings.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in substitution reactions, especially involving the bromine atoms or sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Applications De Recherche Scientifique

Liver Function Testing

BSP is widely recognized for its role in evaluating hepatic function. It is administered intravenously, and its clearance from the bloodstream is measured to assess the liver's excretory capacity. The primary mechanism involves the liver's uptake and subsequent excretion of BSP into bile, which reflects hepatic function and blood flow.

Key Findings:

- In a study involving 288 volunteers, BSP administration resulted in a statistically significant incidence of venous induration compared to a placebo group, highlighting potential side effects associated with its use .

- The effectiveness of BSP as a diagnostic tool has been validated against other methods for estimating hepatic blood flow, providing a reliable measure of liver functionality .

Case Study: Toxic Reactions

Despite its utility, BSP has been associated with severe adverse reactions. A notable case involved a 51-year-old patient with bronchial asthma who experienced a fatal reaction post-administration, underscoring the need for caution in specific populations .

Hepatic Metabolism Studies

BSP's role extends to research on hepatic metabolism and drug interactions. Studies have demonstrated that bile salts can enhance the hepatic uptake of BSP, thereby influencing its transport maximum (Tm). This relationship is crucial for understanding bile production's impact on drug metabolism and excretion rates.

Data Table: Effects of Sodium Taurocholate on BSP Transport Maximum

| Parameter | Saline Infusion | Sodium Taurocholate Infusion |

|---|---|---|

| Bile Flow (μl/min/g) | 1.06 ± 0.17 | 1.5 ± 0.12 |

| BSP Tm (μg/min/g) | 15.8 ± 4.16 | 21 ± 3.0 |

This data illustrates that sodium taurocholate significantly increases both bile flow and BSP transport maximum, suggesting its potential utility in enhancing liver function tests .

Drug Interaction Studies

Research has also explored how various substances affect BSP metabolism. For example, the influence of 17alpha-ethyl-19-nortestosterone on BSP removal has been documented, indicating that certain drugs can alter hepatic excretory functions .

Safety Profile and Precautions

While BSP is effective for liver function testing, it is essential to consider its safety profile. Reports indicate that adverse reactions can occur, particularly in individuals with pre-existing conditions such as asthma or those receiving concurrent medications that may interact adversely with BSP .

Mécanisme D'action

Sulfobromophthalein sodium exerts its effects by interacting with organic anion transporting polypeptides and multidrug resistance-associated protein 2. It is transported into hepatocytes, where it is conjugated with glutathione and subsequently excreted into bile. This process involves several molecular targets and pathways, including the solute carrier organic anion transporter family member 1B1 and canalicular multispecific organic anion transporter 1 .

Comparaison Avec Des Composés Similaires

Phenolphthalein: A related compound used as a pH indicator.

Bromophenol blue: Another dye used in various biochemical assays.

Bromocresol green: A dye used in clinical chemistry for measuring albumin levels.

Uniqueness: Sulfobromophthalein sodium is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function tests. Unlike other dyes, it is specifically designed to interact with liver transport proteins, making it a valuable tool in hepatology research and diagnostics .

Activité Biologique

Sulfobromophthalein sodium (SBP), also known as bromsulphthalein, is an organic compound primarily utilized in clinical settings as a diagnostic tool for assessing liver function. Its biological activity is closely linked to its role in the enterohepatic circulation of bile acids and its interactions with various membrane transporters. This article delves into the biological activity of SBP, highlighting its mechanisms of action, pharmacokinetics, and clinical applications.

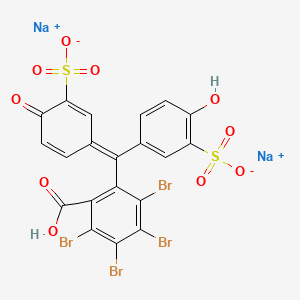

This compound has a complex chemical structure represented by the formula . It is classified under benzofuranones, which are organic compounds characterized by a benzene ring fused to a furanone. The compound's molecular weight is approximately 794.03 g/mol, and it exhibits low water solubility at about 0.00799 mg/mL .

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 794.03 g/mol |

| Water Solubility | 0.00799 mg/mL |

| pKa (Strongest Acidic) | -3.4 |

| Physiological Charge | -2 |

This compound functions primarily as a diagnostic agent for liver function tests. It is taken up by hepatocytes through specific transport mechanisms, particularly the hepatic sodium/bile acid cotransporter. This transporter facilitates the movement of conjugated bile salts from plasma into liver cells, playing a crucial role in the enterohepatic circulation necessary for fat absorption and vitamin solubilization .

Key Mechanisms:

- Transport Mechanism : SBP is transported into hepatocytes via sodium-dependent transporters.

- Bile Acid Recycling : It aids in the recycling of bile acids, which are essential for lipid digestion.

- Diagnostic Utility : Changes in SBP levels in serum can indicate liver dysfunction or biliary obstruction.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and subsequent distribution within the body. Following administration, SBP undergoes hepatic uptake, where it is metabolized and excreted primarily through bile.

Table 2: Pharmacokinetic Characteristics

| Parameter | Value |

|---|---|

| Bioavailability | Low |

| Elimination Half-Life | Varies (dependent on liver function) |

| Primary Excretion Route | Biliary excretion |

Clinical Applications

This compound is predominantly used in clinical diagnostics to evaluate liver function. Its application includes:

- Liver Function Tests : Used to assess hepatic clearance capabilities.

- Biliary Obstruction Diagnosis : Elevated levels in serum can indicate cholestasis or biliary obstruction.

- Research Applications : Utilized in studies examining membrane transport mechanisms and liver pathology .

Case Studies

- Liver Function Assessment : A study involving healthy volunteers demonstrated that SBP levels correlated with hepatic function tests, providing a reliable measure for evaluating liver health.

- Cholestatic Conditions : In patients with cholestasis, elevated serum SBP levels were observed, confirming its utility as a diagnostic marker for biliary obstruction.

Research Findings

Recent studies have expanded our understanding of SBP's biological activity beyond liver diagnostics. Research has indicated potential roles in:

- Cellular Transport Mechanisms : Investigations into SBP's interaction with various membrane transporters have revealed insights into drug delivery systems .

- Toxicology Studies : The compound has been evaluated for its effects on cellular apoptosis and autophagy pathways, underscoring its relevance in toxicological research .

Table 3: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Liver Function Testing | Correlation with SBP levels |

| Membrane Transport Studies | Insights into drug interactions |

| Toxicology | Effects on apoptosis pathways |

Propriétés

IUPAC Name |

disodium;2-hydroxy-5-[(E)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b13-8+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUITPQMHVLBNV-LIYVDSPJSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=C\2/C=CC(=O)C(=C2)S(=O)(=O)[O-])/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4Na2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.